molecular formula C16H14N2OS B2591995 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one CAS No. 398471-61-9

1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one

Cat. No.: B2591995
CAS No.: 398471-61-9
M. Wt: 282.36
InChI Key: PACSOPQXLZTVMD-UHFFFAOYSA-N
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Description

1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one is a complex organic compound featuring a thiazole ring, a naphthalene moiety, and an ethanone group

Scientific Research Applications

1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Safety and Hazards

This compound is toxic if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and immediately calling a poison center or doctor/physician if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one typically involves multi-step organic reactions One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone The naphthalene moiety is then introduced via a nucleophilic aromatic substitution reaction

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism by which 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one exerts its effects involves interaction with molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

  • 1-{4-methyl-2-[(phenyl)amino]-1,3-thiazol-5-yl}ethan-1-one
  • 1-{4-methyl-2-[(pyridin-2-yl)amino]-1,3-thiazol-5-yl}ethan-1-one

Comparison: Compared to its analogs, 1-{4-methyl-2-[(naphthalen-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also impart distinct electronic properties, making it valuable in material science applications.

Properties

IUPAC Name

1-[4-methyl-2-(naphthalen-1-ylamino)-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-15(11(2)19)20-16(17-10)18-14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PACSOPQXLZTVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=CC3=CC=CC=C32)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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